molecular formula C14H18N6OS B2696059 2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-methoxypyrimidine CAS No. 2415564-24-6

2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-methoxypyrimidine

Cat. No.: B2696059
CAS No.: 2415564-24-6
M. Wt: 318.4
InChI Key: YPNOWKFSCSVQOX-UHFFFAOYSA-N
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Description

2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-methoxypyrimidine is a heterocyclic compound that features a thiadiazole ring, a piperazine moiety, and a methoxypyrimidine group

Preparation Methods

The synthesis of 2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-methoxypyrimidine typically involves multi-step procedures. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the thiadiazole ring. Common reagents used in these reactions include cyclopropylamine, methoxypyrimidine derivatives, and piperazine . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-methoxypyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-methoxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-methoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar compounds to 2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-methoxypyrimidine include other thiadiazole derivatives and piperazine-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications. For example, 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives are known for their antibacterial activity . The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

2-cyclopropyl-5-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6OS/c1-21-11-4-5-15-13(16-11)19-6-8-20(9-7-19)14-18-17-12(22-14)10-2-3-10/h4-5,10H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNOWKFSCSVQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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